molecular formula C22H17BrO3 B8715394 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone CAS No. 61639-36-9

1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone

Cat. No. B8715394
Key on ui cas rn: 61639-36-9
M. Wt: 409.3 g/mol
InChI Key: MBOSKMNTAUMGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985896

Procedure details

A solution of sodium hypobromite, prepared by adding 2.45 g. (0.45 mol.) of bromine to a cooled (0°) solution of 4.5 g. (0.1125 mol.) of sodium hydoxide in 40 ml. of water, was added to a solution of 6.1 g. (0.015 mol.) of 3-acetyl-2-[4-(2-bromoethoxy)naphthyl]benzofuran in 60 ml. of dioxane and the mixture was shaken for 12 hours. Sodium bisulfite was added to the reaction mixture, water was added and the mixture was extracted twice with ether. The aqueous phase was acidified with hydrochloric acid, the resulting precipitate was digested on a steam bath for 1 hour, cooled to 0° and collected by filtration to give 3-carboxy-2-[4-(2-bromo-ethoxy)naphthyl]benzofuran, m.p. 260°-265° (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two
Quantity
0.1125 mol
Type
reactant
Reaction Step Three
Quantity
0.015 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[O-].[Na+].BrBr.[OH-].[Na+].[C:8]([C:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][C:12]=1[C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([O:30][CH2:31][CH2:32][Br:33])=[CH:22][CH:21]=1)(=[O:10])C.S(=O)(O)[O-:35].[Na+]>O.O1CCOCC1>[C:8]([C:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][C:12]=1[C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([O:30][CH2:31][CH2:32][Br:33])=[CH:22][CH:21]=1)([OH:10])=[O:35] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Step Two
Name
Quantity
0.45 mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0.1125 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(C)(=O)C1=C(OC2=C1C=CC=C2)C2=CC=C(C1=CC=CC=C21)OCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 2.45 g
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=C(OC2=C1C=CC=C2)C2=CC=C(C1=CC=CC=C21)OCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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